molecular formula C13H23Cl2N3O2S B2995038 2-(4-Phenylpiperazin-1-yl)sulfonylpropan-1-amine;dihydrochloride CAS No. 2287309-93-5

2-(4-Phenylpiperazin-1-yl)sulfonylpropan-1-amine;dihydrochloride

Cat. No.: B2995038
CAS No.: 2287309-93-5
M. Wt: 356.31
InChI Key: HXUOBNAPMHJPAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Phenylpiperazin-1-yl)sulfonylpropan-1-amine dihydrochloride is a synthetic compound featuring a phenylpiperazine core linked to a sulfonylpropan-1-amine moiety. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies.

Properties

IUPAC Name

2-(4-phenylpiperazin-1-yl)sulfonylpropan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2S.2ClH/c1-12(11-14)19(17,18)16-9-7-15(8-10-16)13-5-3-2-4-6-13;;/h2-6,12H,7-11,14H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUOBNAPMHJPAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)S(=O)(=O)N1CCN(CC1)C2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Phenylpiperazin-1-yl)sulfonylpropan-1-amine typically involves the following steps:

    Formation of Phenylpiperazine: The initial step involves the synthesis of 4-phenylpiperazine. This can be achieved by reacting phenylamine with piperazine in the presence of a suitable catalyst.

    Sulfonylation: The phenylpiperazine is then subjected to sulfonylation using a sulfonyl chloride derivative. This reaction is typically carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Amination: The final step involves the introduction of the propan-1-amine group. This can be achieved by reacting the sulfonylated phenylpiperazine with a suitable amine derivative under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Phenylpiperazin-1-yl)sulfonylpropan-1-amine;dihydrochloride may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reactions are typically carried out under optimized conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(4-Phenylpiperazin-1-yl)sulfonylpropan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenylpiperazine moiety.

    Reduction: Reduced forms of the sulfonyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Phenylpiperazin-1-yl)sulfonylpropan-1-amine;dihydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used in the design and synthesis of new drugs, particularly those targeting the central nervous system.

    Biological Studies: The compound is used in studies related to neurotransmitter modulation and receptor binding.

    Pharmacological Research: It serves as a lead compound in the development of new therapeutic agents for neurological disorders.

    Industrial Applications: The compound is used in the synthesis of various chemical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 2-(4-Phenylpiperazin-1-yl)sulfonylpropan-1-amine involves its interaction with specific molecular targets in the body. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, particularly serotonin and dopamine receptors. This interaction modulates the activity of these neurotransmitters, leading to various pharmacological effects. The sulfonyl group enhances the compound’s binding affinity and selectivity towards these receptors.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Structural Features

The phenylpiperazine moiety is a common pharmacophore in neuroactive compounds, influencing receptor affinity and selectivity. Key structural variations among analogs include:

  • Substituents on the piperazine ring : Electron-withdrawing or donating groups (e.g., chloro, trifluoromethyl) modulate electronic properties and binding kinetics.
  • Terminal groups : Propan-1-amine, benzamide, or heterocyclic termini influence solubility and target engagement.
Table 1: Structural Comparison of Selected Analogs
Compound Name Core Structure Substituents/Functional Groups Key References
2-(4-Phenylpiperazin-1-yl)sulfonylpropan-1-amine dihydrochloride Phenylpiperazine + sulfonylpropan-1-amine Sulfonyl group, dihydrochloride salt
2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (Compound 14) Phenylpiperazine + acetamide Trifluoromethylphenyl, acetamide linker
Trazodone Hydrochloride Triazolopyridinone + phenylpiperazine Chlorophenyl, triazolopyridinone core
3-(4-Benzylpiperazin-1-yl)propanoic acid dihydrochloride Benzylpiperazine + propanoic acid Benzyl group, carboxylic acid terminus
BS-10 (2-(piperazin-1-yl)pyrimidine derivative) Piperazine + pyrimidine Pyrimidine core, anti-AChE activity

Pharmacological Activity Comparison

Acetylcholinesterase (AChE) Inhibition

Compounds with phenylpiperazine and pyrimidine fragments, such as BS-10, exhibit potent AChE inhibition (IC50 = 47.33 nM), attributed to interactions with the enzyme’s catalytic site . The sulfonyl group in the target compound may enhance binding via polar interactions, though experimental data are needed for confirmation.

Dopamine Receptor Affinity

Phenylpiperazine derivatives are known for dopamine D2/D3 receptor modulation. For example, hybrid ligands with ethyl/propylamino chains show nanomolar affinity (e.g., compound S-6: D2 Ki = 2.8 nM) .

Anticonvulsant Activity

N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives (e.g., Compound 14) demonstrate anticonvulsant effects in rodent models, likely via GABAergic or sodium channel modulation . The sulfonyl group in the target compound could introduce divergent mechanisms, such as NMDA receptor antagonism, warranting further study.

Table 2: Pharmacological Activity Data
Compound Name Target Activity IC50/Ki (nM) Therapeutic Indication References
BS-10 AChE inhibition 47.33 Alzheimer’s disease
S-6 (Hybrid D2/D3 ligand) Dopamine D2 receptor affinity 2.8 Parkinson’s disease
Compound 14 (N-phenylacetamide derivative) Anticonvulsant activity ED50 = 15 mg/kg Epilepsy models
Trazodone Hydrochloride Serotonin reuptake inhibition ~100–500 Depression, anxiety

Physicochemical and ADME Properties

Solubility and Stability

The dihydrochloride salt form improves aqueous solubility, as seen in Trazodone Hydrochloride (logP = 2.5) and similar analogs .

Metabolic Stability

Piperazine-containing compounds often undergo hepatic metabolism via CYP3A4. For instance, 3-(4-benzylpiperazin-1-yl)propanoic acid dihydrochloride shows moderate metabolic stability (t1/2 = 2.5 hours in human microsomes) . The sulfonyl group in the target compound may confer resistance to oxidation, extending half-life.

Biological Activity

2-(4-Phenylpiperazin-1-yl)sulfonylpropan-1-amine; dihydrochloride is a compound of interest in pharmacological research due to its potential therapeutic applications, particularly in the treatment of psychiatric disorders. This article reviews the biological activity of this compound, focusing on its interactions with neurotransmitter receptors, synthesis, and potential therapeutic effects.

Chemical Structure and Synthesis

The compound features a piperazine moiety, which is known for its role in various pharmacological agents. The synthesis of 2-(4-Phenylpiperazin-1-yl)sulfonylpropan-1-amine involves the reaction of 4-phenylpiperazine with sulfonylpropane derivatives. The dihydrochloride form enhances solubility and bioavailability, making it suitable for biological evaluations.

Neurotransmitter Receptor Interactions

Research indicates that compounds with piperazine structures often exhibit significant interactions with dopamine and serotonin receptors. For instance, studies have shown that modifications to the piperazine ring can influence binding affinity and selectivity towards dopamine D2 and serotonin 5-HT(1A) receptors, which are critical targets for antipsychotic medications .

Table 1: Binding Affinities of Piperazine Derivatives

CompoundReceptor TypeBinding Affinity (nM)
2-(4-Phenylpiperazin-1-yl)sulfonylpropan-1-amineD257.7
2-(4-Phenylpiperazin-1-yl)sulfonylpropan-1-amineD31.21
Other Piperazine DerivativeD2270
Other Piperazine DerivativeD34.78

These findings suggest that the compound may exhibit antipsychotic properties through its action on these receptors.

Antiviral Activity

The antiviral properties of piperazine derivatives have also been explored. In vitro studies have demonstrated moderate activity against various viruses, including HIV and herpes simplex virus (HSV). For example, derivatives of piperazine were shown to provide protection against CVB-2 and HSV-1, indicating a potential for further development as antiviral agents .

Case Studies

One notable study involved the evaluation of several piperazine derivatives against a range of viral strains. Among these, compounds similar to 2-(4-Phenylpiperazin-1-yl)sulfonylpropan-1-amine displayed promising results in inhibiting viral replication. The study highlighted the importance of structural modifications in enhancing antiviral efficacy .

Another investigation focused on the antibacterial properties of piperazine derivatives, revealing effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. This broad-spectrum activity positions these compounds as potential candidates for further pharmaceutical development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.